9-cis-beta-Carotene

Description

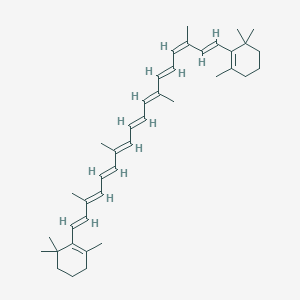

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21-,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-BVZAMQQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920483 | |

| Record name | 9-cis-beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13312-52-2 | |

| Record name | 9-cis-β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13312-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Carotene, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013312522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-cis-beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CAROTENE, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K5NFW97PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-cis-beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 9-cis-β-Carotene in Vision: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biological role of 9-cis-β-carotene in the visual process. It explores the metabolic conversion of 9-cis-β-carotene to 9-cis-retinal (B17824) and the subsequent formation of the visual pigment isorhodopsin. The guide details the function of isorhodopsin as a viable, albeit less efficient, substitute for rhodopsin in the phototransduction cascade. Furthermore, it summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental protocols for the study of retinoids, and provides visual representations of the relevant biochemical pathways and experimental workflows. This document serves as a comprehensive resource for professionals engaged in vision research and the development of novel therapeutics for retinal diseases.

Introduction

The visual cycle is a critical enzymatic process that ensures the continuous supply of the chromophore 11-cis-retinal (B22103) to photoreceptor cells, which is essential for vision.[1] Genetic mutations or nutritional deficiencies that disrupt this cycle can lead to a range of retinal degenerative diseases. 9-cis-β-carotene, a naturally occurring isomer of β-carotene, has emerged as a molecule of significant interest due to its role as a precursor to 9-cis-retinal.[2] This guide elucidates the pivotal function of 9-cis-β-carotene in an alternative visual pathway, offering potential therapeutic avenues for certain inherited retinal disorders.

The Biochemical Pathway: From 9-cis-β-Carotene to Isorhodopsin

The journey of 9-cis-β-carotene from ingestion to its participation in the visual cycle involves several key enzymatic steps.

Cleavage of 9-cis-β-Carotene

Upon absorption, 9-cis-β-carotene is cleaved by the enzyme β-carotene-15,15'-monooxygenase (BCO1), primarily in the intestinal mucosa and liver, to yield two molecules of 9-cis-retinal.[3] This conversion is a critical first step in the formation of a functional chromophore from this dietary precursor.

Formation of Isorhodopsin

The newly formed 9-cis-retinal can travel to the retina, where it can bind to the apoprotein opsin in photoreceptor cells (both rods and cones) to form the visual pigment isorhodopsin.[4] This process is analogous to the formation of rhodopsin from 11-cis-retinal. The rate of isorhodopsin synthesis from opsin and 9-cis-retinal is 5 to 10 times slower than the rate of rhodopsin synthesis from opsin and 11-cis-retinal.[5]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. beta-Carotene conversion into vitamin A in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Conversion of 9-cis-β-Carotene to 9-cis-Retinal: Enzymology, Protocols, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of 9-cis-β-carotene into 9-cis-retinal (B17824), a critical precursor for the synthesis of 9-cis-retinoic acid and its role in visual and systemic biological processes. This document outlines the key enzymes involved, presents available quantitative data, details experimental methodologies, and illustrates the relevant biochemical and signaling pathways.

Introduction: The Significance of 9-cis-Retinal Biosynthesis

9-cis-retinal is a naturally occurring retinoid and a stereoisomer of the more common all-trans-retinal. Its biological significance stems primarily from its role as the precursor to 9-cis-retinoic acid, the specific endogenous ligand for the Retinoid X Receptor (RXR).[1] RXR is a nuclear receptor that forms heterodimers with numerous other nuclear receptors, including the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR), thereby playing a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[2]

The enzymatic conversion of dietary 9-cis-β-carotene, an isomer commonly found in certain fruits and vegetables, represents a direct biosynthetic pathway for the formation of 9-cis-retinal in animal tissues.[3][4] Understanding the nuances of this conversion is crucial for research in ophthalmology, oncology, and metabolic diseases, where modulation of the RXR signaling pathway is a therapeutic target.

Enzymatic Conversion of 9-cis-β-Carotene

The conversion of β-carotene isomers to retinal is catalyzed by a class of enzymes known as β-carotene oxygenases (BCOs). The two primary enzymes in vertebrates are β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2).

-

β-carotene 15,15'-oxygenase (BCO1): This cytosolic enzyme performs a symmetric cleavage at the central 15,15' double bond of all-trans-β-carotene to yield two molecules of all-trans-retinal. Studies utilizing purified recombinant human BCO1 have shown that it does not exhibit detectable activity towards 9-cis-β-carotene.

-

β-carotene 9',10'-oxygenase (BCO2): This mitochondrial enzyme catalyzes the asymmetric (eccentric) cleavage of carotenoids at the 9',10' double bond, producing β-ionone and an apocarotenal (B190595).[5] BCO2 has a broader substrate specificity compared to BCO1.[5] Importantly, studies with purified recombinant chicken BCO2 have demonstrated that it can catalyze the oxidative cleavage of 9-cis-β-carotene.[6] In contrast, research has suggested that human BCO2 is inactive, which could explain the unique accumulation of certain carotenoids in the primate macula.[7][8] However, more recent studies indicate that human BCO2 is a catalytically competent enzyme.[9]

The enzymatic cleavage of 9-cis-β-carotene by BCO2 is the primary pathway for generating 9-cis-retinal from this precursor. The reaction yields 9-cis-10'-apo-β-carotenal and β-ionone. The subsequent steps to form 9-cis-retinal from the apocarotenal are not fully elucidated but are believed to occur. In vivo studies in ferrets have shown that perfusion with 9-cis-β-carotene leads to the biosynthesis of 9-cis-retinoic acid.[2]

Biochemical Conversion Pathway

The conversion of 9-cis-β-carotene to downstream signaling molecules involves several enzymatic steps. The initial and rate-limiting step is the cleavage of the parent carotenoid.

Caption: Enzymatic conversion of 9-cis-β-carotene to 9-cis-retinoic acid.

Quantitative Data on Enzymatic Cleavage

Table 1: Substrate Specificity of Carotene Oxygenases

| Enzyme Source | Substrate | Activity/Products | Reference |

|---|---|---|---|

| Purified Recombinant Human BCO1 | 9-cis-β-Carotene | No detectable activity | |

| Purified Recombinant Chicken BCO2 | 9-cis-β-Carotene | Active, produces apo-10'-carotenoids | [6] |

| Rat Liver & Intestine Homogenate | 9-cis-β-Carotene | Converts to 9-cis, all-trans, and 13-cis retinals | [4] |

| Recombinant Ferret BCO2 | all-trans-β-Carotene | Active, produces β-apo-10'-carotenal | [10][11] |

| Recombinant Ferret BCO2 | cis-isomers of lycopene | Higher activity than with β-carotene | [10] |

| Recombinant Mouse BCO2 | β-cryptoxanthin | Km: ~42 µM, Kcat: 14 min⁻¹ |[1] |

Experimental Protocols

This section provides a representative protocol for an in vitro assay to measure the cleavage of 9-cis-β-carotene. This protocol is a composite based on methodologies described in the literature for carotenoid oxygenase assays.

Objective

To determine the enzymatic activity of recombinant BCO2 towards 9-cis-β-carotene by quantifying the formation of cleavage products using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Recombinant BCO2 (e.g., murine or ferret, expressed in E. coli and purified)

-

9-cis-β-Carotene (substrate)

-

Reaction Buffer (e.g., 20 mM Tricine, 150 mM NaCl, pH 7.4)

-

Detergent (e.g., 3% w/v dodecyl-β-D-maltoside (DDM) or similar)

-

Ferrous sulfate (B86663) (FeSO₄) solution

-

Organic solvents for extraction (e.g., acetone (B3395972), diethyl ether, petroleum ether, hexane, ethanol)

-

HPLC system with a UV/Vis detector

-

HPLC column suitable for carotenoid/retinoid separation (e.g., C18 or C30 reverse-phase)

-

Mobile phase for HPLC (e.g., acetonitrile/water mixtures)

-

Internal standard for HPLC (e.g., retinyl acetate)

Experimental Workflow

Caption: Workflow for an in vitro 9-cis-β-carotene cleavage assay.

Detailed Procedure

-

Substrate Preparation:

-

Prepare a stock solution of 9-cis-β-carotene in an appropriate organic solvent (e.g., acetone). All procedures involving carotenoids should be performed under dim red light to prevent photo-isomerization and degradation.

-

In a reaction tube, aliquot the desired amount of 9-cis-β-carotene.

-

Add the detergent solution (e.g., DDM in ethanol).

-

Evaporate the organic solvents under a stream of nitrogen or using a vacuum centrifuge to form a carotenoid-detergent mixture.

-

Resuspend the mixture in the reaction buffer to form micelles containing the substrate.

-

-

Enzyme Preparation and Reaction Initiation:

-

Prepare the enzyme solution by diluting the purified recombinant BCO2 to the desired concentration in the reaction buffer.

-

Add ferrous sulfate to the enzyme solution as iron is an essential cofactor for BCO2 activity.

-

Initiate the reaction by adding the enzyme solution to the substrate-containing micelles. The final reaction volume should be standardized (e.g., 100-200 µL).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

-

Include appropriate controls: a reaction with no enzyme, a reaction with heat-denatured enzyme, and a zero-time-point control where the reaction is stopped immediately after adding the enzyme.

-

-

Extraction of Products:

-

Stop the reaction by adding an organic solvent such as acetone or ethanol, which will precipitate the protein.

-

Add a mixture of non-polar organic solvents (e.g., diethyl ether and petroleum ether or hexane) to extract the carotenoids, retinoids, and apocarotenals. Add an internal standard at this stage for accurate quantification.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the upper organic phase. Repeat the extraction process on the aqueous phase to ensure complete recovery.

-

Pool the organic extracts and evaporate to dryness under nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the different compounds using a suitable gradient and column.

-

Monitor the elution of compounds using a UV/Vis detector at wavelengths appropriate for carotenoids (e.g., ~450 nm) and retinoids/apocarotenals (e.g., ~340-400 nm).

-

Identify and quantify the products by comparing their retention times and spectral properties to authentic standards. Calculate the amount of product formed relative to the internal standard.

-

Downstream Signaling Pathway of 9-cis-Retinal

Once formed, 9-cis-retinal can enter several metabolic and signaling pathways. The most characterized is its oxidation to 9-cis-retinoic acid, which then acts as a ligand for RXR.

9-cis-Retinoic Acid Synthesis and RXR Activation

In the cytosol, 9-cis-retinal can be oxidized to 9-cis-retinoic acid by aldehyde dehydrogenases (ALDH), such as ALDH1A1.[12] 9-cis-retinoic acid then translocates to the nucleus where it binds to and activates RXR.[1] RXR forms heterodimers with other nuclear receptors. The binding of 9-cis-retinoic acid to the RXR subunit of these heterodimers induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[2] This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Downstream signaling of 9-cis-retinal via RXR activation.

Conclusion and Future Directions

The conversion of 9-cis-β-carotene to 9-cis-retinal is a key step in the biosynthesis of the potent signaling molecule 9-cis-retinoic acid. While BCO2 is identified as the primary enzyme responsible for the initial cleavage, significant questions remain, particularly regarding the activity of human BCO2 and the precise kinetic parameters of this reaction in mammals. For drug development professionals, the species-specific differences in BCO2 activity are a critical consideration when using animal models to study the effects of 9-cis-carotenoids.

Future research should focus on:

-

Elucidating the enzymatic activity and kinetic parameters of purified mammalian BCO2 with 9-cis-β-carotene.

-

Clarifying the conflicting reports on the activity of human BCO2.

-

Investigating the downstream metabolism of the 9-cis-10'-apo-β-carotenal intermediate.

A thorough understanding of this pathway will be instrumental in developing novel therapeutic strategies that target the RXR signaling axis for a variety of diseases.

References

- 1. Characterization of the Role of β-Carotene 9,10-Dioxygenase in Macular Pigment Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal absorption and metabolism of 9-cis-beta-carotene in vivo: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic deletion of Bco2 and Isx establishes a golden mouse model for carotenoid research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular aspects of β, β-carotene-9', 10'-oxygenase 2 in carotenoid metabolism and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monarch Initiative [next.monarchinitiative.org]

- 8. Comparative effects of all-trans beta-carotene vs. 9-cis beta-carotene on carcinogen-induced neoplastic transformation and connexin 43 expression in murine 10T1/2 cells and on the differentiation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biochemical characterization of ferret carotene-9',10'-monooxygenase catalyzing cleavage of carotenoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Biochemical Characterization of Ferret Carotene-9′, 10′-Monooxygenase Catalyzing Cleavage of Carotenoids in Vitro and in Vivo* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. All-trans beta-carotene is absorbed preferentially to 9-cis beta-carotene, but the latter accumulates in the tissues of domestic ferrets (Mustela putorius puro) [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 9-cis-beta-carotene in Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 9-cis-beta-carotene in algae, with a primary focus on the green microalga Dunaliella. The document details the quantitative data on this compound content, experimental protocols for its extraction and analysis, and the key biosynthetic pathways involved.

Introduction

Beta-carotene (B85742), a precursor to vitamin A, exists in various isomeric forms. The 9-cis isomer of beta-carotene has garnered significant interest in the pharmaceutical and nutraceutical industries due to its unique biological activities, including its role as a precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR).[1] Natural sources of beta-carotene are often a mixture of all-trans and cis isomers, with the 9-cis form being particularly abundant in certain microalgae.[2] This guide focuses on these algal sources, providing technical details for research and development purposes.

Primary Algal Source: The Genus Dunaliella

The halotolerant green microalgae of the genus Dunaliella, particularly the species Dunaliella salina and Dunaliella bardawil, are recognized as the richest natural sources of this compound.[3][4][5][6][7] Under specific environmental stress conditions, these microalgae can accumulate beta-carotene up to 10% of their dry weight.[3][6][8] A significant portion of this accumulated beta-carotene is the 9-cis isomer, often constituting approximately 50% of the total beta-carotene content.[3][4][9]

The accumulation of beta-carotene in Dunaliella occurs in oily globules within the inter-thylakoid spaces of the chloroplast.[9][10][11] It is hypothesized that the presence of this compound helps to prevent the crystallization of the all-trans isomer, thereby allowing for high concentrations to be stored in these globules.[3]

Quantitative Data of this compound in Dunaliella

The production of this compound in Dunaliella is highly dependent on cultivation conditions. Environmental stressors are known to induce carotenogenesis. The following tables summarize the quantitative data on this compound content in Dunaliella species under various reported conditions.

Table 1: Influence of Light Conditions on this compound Content in Dunaliella salina

| Strain | Light Condition | This compound Content | 9-cis/all-trans Ratio | Reference |

| D. salina | Low irradiance (20–50 µmol m⁻² s⁻¹) | - | >2:1 | [10] |

| D. salina | High irradiance (200–1,250 µmol m⁻² s⁻¹) | - | <0.45:1 | [10] |

| D. salina DF15 | White light | 37.4 mg/L | - | [12] |

| D. salina DF15 | Red light | 51.8 mg/L | 1.5 | [12] |

| D. salina DF15 | Blue light | 26.2 mg/L | - | [12] |

| D. salina UTEX 2538 | 1000 µmol·m⁻²·s⁻¹ | 5.3 ± 1.5 pg·cell⁻¹ | - | [4] |

Table 2: Influence of Salinity and Salicylic Acid on this compound Proportion in Dunaliella salina

| Salinity (NaCl) | Salicylic Acid (SA) Treatment | Proportion of this compound (%) | Reference |

| 1.5 M | Control | ~19 | [5] |

| 1.5 M | With SA | Increased by 32.09% | [5] |

| 2.0 M | Control | - | [5] |

| 2.0 M | With SA | Increased by 20.30% | [5] |

| 2.5 M | Control | - | [5] |

| 2.5 M | With SA | Increased by 11.32% | [5] |

Biosynthesis of this compound in Dunaliella

The biosynthesis of beta-carotene in Dunaliella follows a pathway similar to that in higher plants.[13][14] The formation of the 9-cis isomer is a critical step that is enzymatically catalyzed.

Under stress conditions, particularly high light intensity, Dunaliella bardawil enhances the expression of specific genes, 9-cis-βC-iso1 and 9-cis-βC-iso2.[15] These genes encode for 9-cis/all-trans beta-carotene isomerases, which are responsible for the conversion of all-trans-beta-carotene to this compound.[15] These enzymes have been identified and are enriched in the plastidic lipid globules where beta-carotene accumulates.[15] The overall pathway involves the cyclization of lycopene (B16060) to form all-trans-beta-carotene, which is then isomerized to this compound.

Experimental Protocols

The following sections outline generalized methodologies for the extraction, purification, and quantification of this compound from Dunaliella.

Dunaliella species are cultivated in a suitable growth medium, such as one rich in nitrates and phosphates. To induce beta-carotene accumulation, the cells are subjected to stress conditions. These include:

-

High Light Intensity: Exposing the culture to high levels of photosynthetically active radiation (e.g., >200 µmol photons m⁻² s⁻¹).[16]

-

Nutrient Limitation: Transferring the cells to a medium deficient in nutrients, particularly nitrogen.[3][16][17]

-

High Salinity: Increasing the salt concentration of the culture medium (e.g., up to 3.5 M NaCl).[3][16]

Several methods can be employed for the extraction of beta-carotene from Dunaliella biomass.

5.2.1 Solvent Extraction

-

Harvest the algal biomass by centrifugation.

-

Lyophilize or oven-dry the biomass.

-

Disrupt the cells using methods such as sonication, bead beating, or grinding with liquid nitrogen.

-

Extract the carotenoids using organic solvents like acetone, ethanol, tetrahydrofuran (B95107) (THF), or a mixture of hexane (B92381) and isopropanol.[2][18][19] The extraction should be performed in the dark to prevent isomerization and degradation of carotenoids.[18]

-

Separate the solvent extract from the cell debris by centrifugation.

-

Evaporate the solvent under a stream of nitrogen to obtain the crude carotenoid extract.

5.2.2 Supercritical CO₂ Extraction Supercritical carbon dioxide (SC-CO₂) extraction is a green alternative to solvent extraction.[20]

-

Place the dried and ground algal biomass in the extraction vessel.

-

Pressurize the vessel with CO₂ to a supercritical state (e.g., 300-500 bar) and heat (e.g., 50-70°C).[18]

-

The supercritical CO₂ acts as a solvent, extracting the carotenoids.

-

De-pressurize the CO₂ in a separator vessel, causing the CO₂ to return to a gaseous state and the beta-carotene to precipitate.[18]

The crude extract contains a mixture of carotenoids and other lipids. Purification is necessary to isolate this compound.

-

Saponification: To remove chlorophylls (B1240455) and lipids, the crude extract can be saponified using an alcoholic solution of potassium hydroxide.

-

Column Chromatography: The saponified extract can be subjected to open column chromatography using silica (B1680970) gel or a C18 reversed-phase stationary phase (ODS).[21] Different fractions are eluted using a solvent gradient.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the separation and quantification of beta-carotene isomers.[4][20][21]

-

Column: A C30 reversed-phase column is often used for optimal separation of carotenoid isomers.[22]

-

Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at around 450 nm.[22]

-

The concentration of this compound is determined by comparing the peak area from the HPLC chromatogram to a standard curve generated using a pure this compound standard.[22] The identification of the 9-cis isomer is confirmed by its retention time and its characteristic absorption spectrum.

Conclusion

The microalga Dunaliella stands out as a primary natural source for the production of this compound. By manipulating cultivation conditions, particularly through the application of environmental stressors, it is possible to significantly enhance the accumulation of this valuable isomer. The methodologies for extraction, purification, and analysis are well-established, providing a solid foundation for research, development, and commercial production of this compound for pharmaceutical and nutraceutical applications. Further research into strain improvement and optimization of cultivation and extraction processes can lead to even higher yields of this potent bioactive compound.

References

- 1. 9-cis beta-carotene-rich powder of the alga Dunaliella bardawil increases plasma HDL-cholesterol in fibrate-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Extraction of beta-carotene from the microalga Dunaliella salina using bacterial lipase enzyme and organic solvent under varying stress conditions [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. aidic.it [aidic.it]

- 7. researchgate.net [researchgate.net]

- 8. Induced β-Carotene Synthesis Driven by Triacylglycerol Deposition in the Unicellular Alga Dunaliella bardawil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exposure to Low Irradiances Favors the Synthesis of 9-cis β,β-Carotene in Dunaliella salina (Teod.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. A Comparison of β-Carotene, Phytoene and Amino Acids Production in Dunaliella salina DF 15 (CCAP 19/41) and Dunaliella salina CCAP 19/30 Using Different Light Wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Engineering the β-Carotene Metabolic Pathway of Microalgae Dunaliella To Confirm Its Carotenoid Synthesis Pattern in Comparison To Bacteria and Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 9-cis/all-trans β-carotene isomerases from plastidic oil bodies in Dunaliella bardawil catalyze the conversion of all-trans to 9-cis β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cae.sciencearchives.org [cae.sciencearchives.org]

- 18. d-nb.info [d-nb.info]

- 19. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Extraction of β-Carotene from Microalgae for Testing Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple procedure for large-scale purification of 9-cis beta-carotene from Dunaliella bardawil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FAO Knowledge Repository [openknowledge.fao.org]

The Discovery and History of 9-cis-β-Carotene: An In-depth Technical Guide

Introduction

9-cis-β-carotene, a geometric isomer of the ubiquitous all-trans-β-carotene, has emerged from relative obscurity to become a molecule of significant interest in the fields of biochemistry, pharmacology, and medicine. Initially identified as a major carotenoid component in the halotolerant alga Dunaliella bardawil, its unique biological role as a precursor to the retinoid X receptor (RXR) ligand, 9-cis-retinoic acid, has set it apart from other carotenoids. This technical guide provides a comprehensive overview of the discovery, history, and core scientific investigations into 9-cis-β-carotene, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The journey of 9-cis-β-carotene's discovery is intrinsically linked to the study of carotenoid isomers and the unique biology of the alga Dunaliella. While the existence of cis-isomers of carotenoids had been known for some time, with early work by researchers like Linus Pauling on cis-trans isomerization, the specific identification and characterization of 9-cis-β-carotene as a significant natural product came later.

1.1 The Pivotal Role of Dunaliella

The story of 9-cis-β-carotene is inseparable from the research on the green alga Dunaliella bardawil (now often considered a strain of Dunaliella salina). In the 1980s, Professors Ami Ben-Amotz and Mordhay Avron of the Weizmann Institute of Science in Israel were investigating the remarkable ability of this alga to thrive in hypersaline environments. They discovered that under conditions of high light intensity and nutrient stress, Dunaliella bardawil accumulates massive amounts of β-carotene, up to 10% of its dry weight. Crucially, they found that this β-carotene was composed of approximately equal amounts of the all-trans and 9-cis isomers[1][2]. This was a groundbreaking discovery, as most natural sources of β-carotene contain predominantly the all-trans form.

1.2 Timeline of Key Discoveries

The following timeline highlights the major milestones in the scientific understanding of 9-cis-β-carotene:

-

1988: Ben-Amotz and Avron report that the β-carotene produced by the alga Dunaliella bardawil is composed of roughly 50% all-trans-β-carotene and 50% 9-cis-β-carotene[1].

-

1992: Two independent research groups, one led by Ronald M. Evans and the other by David J. Mangelsdorf, identify 9-cis-retinoic acid as a high-affinity ligand for the retinoid X receptor (RXR), a newly discovered nuclear receptor[3][4]. This discovery was a "BIG BANG" in nuclear hormone receptor research, revealing a new signaling pathway.

-

1994: The crucial link between 9-cis-β-carotene and the RXR signaling pathway is established. Research demonstrates the enzymatic conversion of 9-cis-β-carotene to 9-cis-retinal (B17824) and subsequently to 9-cis-retinoic acid in animal tissues[5][6].

-

1999: A method for the isolation of 9Z-β-carotene (another name for 9-cis-β-carotene) from Dunaliella bardawil using low-pressure column chromatography with a Ca(OH)2 column is detailed, along with its stereoselective synthesis[7].

-

2013: A randomized, double-masked, placebo-controlled, crossover clinical trial shows that oral treatment with 9-cis-β-carotene-rich Dunaliella powder significantly improves retinal function in patients with retinitis pigmentosa[8].

-

2017: The enzymes responsible for the conversion of all-trans-β-carotene to 9-cis-β-carotene in Dunaliella bardawil, named 9-cis/all-trans β-carotene isomerases (9-cis-βC-ISO1 and 9-cis-βC-ISO2), are identified[9][10].

-

2018: A convenient and economical synthetic route for biologically active 9-cis-β-carotene is developed, demonstrating its potential for therapeutic applications in retinal dystrophies[11][12].

Biological Significance: The RXR Signaling Pathway

The primary biological importance of 9-cis-β-carotene lies in its role as a precursor to 9-cis-retinoic acid, the natural ligand for the retinoid X receptors (RXRs). RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, including the retinoic acid receptors (RARs), the vitamin D receptor (VDR), and thyroid hormone receptors (TRs).

The conversion of 9-cis-β-carotene to 9-cis-retinoic acid and the subsequent activation of the RXR signaling pathway can be visualized as follows:

Quantitative Data

A summary of key quantitative data related to 9-cis-β-carotene is presented in the tables below for easy comparison.

Table 1: 9-cis-β-Carotene Content in Dunaliella

| Dunaliella Strain | Cultivation Conditions | 9-cis-β-Carotene Content | 9-cis to all-trans Ratio | Reference |

| D. bardawil | High light, high salinity, nitrate (B79036) deficiency | ~50% of total β-carotene | ~1:1 | [1] |

| D. salina DF15 | High light (1500 µmol·m⁻²·s⁻¹) | 5.9 ± 0.6 pg·cell⁻¹ | ~0.66:1 | [13] |

| D. salina CCAP 19/30 | High light (1000 µmol·m⁻²·s⁻¹) | ~0.01 pg·cell⁻¹ | Very low | [13] |

| D. salina | Low irradiance (20–50 μmol m−2 s−1) | Major isomer | >2:1 | [14] |

| D. salina | High irradiance (200–1,250 μmol m−2 s−1) | Minor isomer | <0.45:1 | [14] |

| D. bardawil | 3.306 mg/g total carotenoids | [15] | ||

| D. salina | 1.454 mg/g total carotenoids | [15] |

Table 2: Biological Activity of 9-cis-Retinoic Acid

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Kd) | RXRα | 15.7 nM | [16] |

| RXRβ | 18.3 nM | [16] | |

| RXRγ | 14.1 nM | [16] | |

| RARs | 0.2-0.7 nM | [16] | |

| Transcriptional Activation (EC50) | GAL4-RXR | 3-20 nM | [16] |

| GAL4-RAR | 3-20 nM | [16] |

Table 3: Clinical Trial Results in Retinitis Pigmentosa

| Parameter | Treatment Group (9-cis-β-carotene) | Placebo Group | p-value | Reference |

| Change in Dark-Adapted Maximal b-wave Amplitude | +8.4 µV | -0.9 µV | 0.001 | [8][17] |

| Percentage Change in Light-Adapted b-wave Response | +17.8% | -1.0% | 0.01 | [8][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 9-cis-β-carotene.

4.1 Isolation and Analysis of 9-cis-β-Carotene by HPLC

The separation and quantification of β-carotene isomers are critical for research in this area. High-Performance Liquid Chromatography (HPLC) is the most common method employed.

-

Extraction from Algae:

-

Harvest fresh Dunaliella cells by centrifugation.

-

Extract the pellet with a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (e.g., 20:80 v/v) with sonication.

-

Clarify the extract by centrifugation and filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial[13].

-

-

HPLC Conditions:

-

Column: A C18 or C30 reversed-phase column is typically used. For example, a Waters C18 column (150 x 4.6 mm, 5 µm particle size)[18].

-

Mobile Phase: A gradient of solvents is often employed. A common mobile phase is a mixture of dichloromethane, acetonitrile, and methanol (e.g., 40:45:15 v/v/v)[15]. Another system uses a gradient of acetonitrile, water with 0.01% BHT, and ethyl acetate[18].

-

Flow Rate: Typically around 1 ml/min[18].

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths, typically around 450 nm for β-carotene isomers[15]. The full absorbance spectrum helps in identifying the different isomers.

-

4.2 In Vitro Enzymatic Conversion of 9-cis-β-Carotene to Retinoids

This protocol is based on studies demonstrating the conversion of β-carotene to retinal in intestinal mucosa.

-

Enzyme Preparation:

-

Obtain intestinal mucosa from a suitable animal model (e.g., rat, rabbit).

-

Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

-

Prepare a post-nuclear fraction by centrifugation[6].

-

-

Incubation:

-

Incubate the enzyme preparation with a known concentration of 9-cis-β-carotene (e.g., 2-30 µM) at 37°C[6].

-

The reaction mixture should also contain necessary cofactors, if known.

-

-

Product Analysis:

-

Stop the reaction at various time points.

-

Extract the retinoids from the reaction mixture using an organic solvent (e.g., hexane).

-

Analyze the extracted retinoids by HPLC with UV detection, comparing the retention times and UV spectra to authentic standards of 9-cis-retinal and all-trans-retinal[5][6][19].

-

Synthesis of 9-cis-β-Carotene

The limited availability of 9-cis-β-carotene from natural sources has driven the development of synthetic routes. A multi-step synthesis has been described, with key building blocks being β-cyclocitral and all-trans-retinal (B13868). The final step often involves a Wittig reaction between all-trans-retinal and a 9-cis-retinyl triphenylphosphonium bromide salt[7]. The development of a convenient and economical synthetic route has been a significant advancement for the therapeutic application of 9-cis-β-carotene[11][12].

Future Directions

The discovery and subsequent research into 9-cis-β-carotene have opened up new avenues in nutritional science and medicine. Its unique role in activating the RXR signaling pathway distinguishes it from other carotenoids. Future research is likely to focus on:

-

Therapeutic Applications: Further clinical trials are needed to explore the full potential of 9-cis-β-carotene in treating retinal dystrophies and other conditions where RXR modulation may be beneficial.

-

Bioavailability and Metabolism: A deeper understanding of the factors influencing the absorption, isomerization, and metabolism of 9-cis-β-carotene in humans is required.

-

Regulation of Biosynthesis: Elucidating the precise mechanisms that regulate the high production of the 9-cis isomer in Dunaliella could have biotechnological applications for its sustainable production.

References

- 1. researchgate.net [researchgate.net]

- 2. Shaish A., Ben-Amotz A., Avron M., 1992. Biosynthesis of _-carotene in Dunaliella. Methods Enzymol. 213, 439-444. [sciepub.com]

- 3. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of 9-cis-retinoic acid from 9-cis-beta-carotene in human intestinal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of 9Z beta-carotene from Dunaliella bardawil and its stereoselective synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment with 9-cis β-carotene-rich powder in patients with retinitis pigmentosa: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 10. Novel 9-cis/all-trans β-carotene isomerases from plastidic oil bodies in Dunaliella bardawil catalyze the conversion of all-trans to 9-cis β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic this compound inhibits photoreceptor degeneration in cultures of eye cups from rpe65rd12 mouse model of retinoid cycle defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exposure to Low Irradiances Favors the Synthesis of 9-cis β,β-Carotene in Dunaliella salina (Teod.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 18. Enzymatic conversion of all-trans-beta-carotene to retinal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 9-cis-Beta-Carotene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 9-cis-beta-carotene, a stereoisomer of beta-carotene (B85742) with significant biological activity. The information presented herein is intended to support research, scientific investigation, and drug development efforts centered on this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, offering a clear and structured presentation of quantitative data for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₆ | [1] |

| Molar Mass | 536.87 g/mol | [2][3] |

| Melting Point | Not explicitly available for 9-cis isomer. All-trans isomer melts at 176-184 °C. | [4] |

| Boiling Point (Predicted) | 654.7 ± 22.0 °C at 760 mmHg | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source |

| Hexane | 2 g/100 mL | 24 | [5] |

| Ethanol | Soluble | Not Specified | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [7] |

| Water | Insoluble | Not Specified | [8] |

Table 3: Spectral Properties of this compound

| Spectral Property | Wavelength (nm) | Solvent | Source |

| UV-Vis Absorption Maximum (λmax) | ~446.4 | Not Specified | [9] |

| Characteristic Cis Peak | 330-338 | Not Specified | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of the physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid organic compound like this compound using a capillary tube apparatus.[10][11][12][13][14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, pulverize the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube:

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned with the bulb adjacent to the portion of the capillary tube containing the sample.

-

-

Determination:

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.

-

For accuracy, perform the determination in triplicate.

-

Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents.[6][7][15][16][17]

Materials:

-

This compound

-

A selection of solvents (e.g., hexane, ethanol, DMSO, water)

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of this compound in that solvent.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve.

-

Express the solubility in terms of g/100 mL or other appropriate units.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from a mixture of isomers.[18][19][20][21][22]

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

-

C30 reversed-phase column (e.g., YMC-Pack C30, 5 µm, 4.6 x 250 mm).

Reagents and Mobile Phase:

-

Methanol (B129727) (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Mobile Phase Gradient: A common gradient involves a mixture of methanol and MTBE. The exact gradient profile should be optimized for the specific separation.

Procedure:

-

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and ethanol).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 445 nm for quantification, with full spectral scanning from 250-600 nm for peak identification.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify the this compound peak based on its retention time and comparison with a pure standard.

-

Quantify the amount of this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

This protocol provides general guidelines for preparing a this compound sample for NMR analysis.[23][24][25][26][27]

Materials:

-

This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Small vial

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which this compound is soluble. CDCl₃ is a common choice for non-polar compounds.

-

Dissolving the Sample:

-

In a small, clean, and dry vial, dissolve the appropriate amount of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into a clean and dry 5 mm NMR tube.

-

The final solution height in the tube should be around 4-5 cm.

-

-

Final Steps:

-

Cap the NMR tube securely.

-

Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

-

Mass Spectrometry (MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[28][29][30][31]

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

C18 or C30 reversed-phase column.

Procedure:

-

Sample Preparation and LC Separation:

-

Prepare and chromatographically separate the this compound sample as described in the HPLC protocol. The mobile phase may need to be adapted for MS compatibility (e.g., using volatile buffers like ammonium (B1175870) acetate).

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for carotenoids.

-

Polarity: Positive ion mode is often employed.

-

Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. For identification and structural confirmation, full scan and product ion scans are performed.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a pure standard and optimizing the collision energy. For beta-carotene (m/z 536.4), characteristic fragment ions are observed.

-

-

Data Analysis:

-

Identify this compound based on its retention time and specific mass transitions.

-

Quantify the analyte using a stable isotope-labeled internal standard for the most accurate results.

-

Signaling Pathways and Biological Relevance

This compound plays a crucial role in cellular signaling, primarily through its conversion to 9-cis-retinal (B17824) and subsequently to 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for Retinoid X Receptors (RXRs).

Retinoid X Receptor (RXR) Signaling Pathway

RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). The binding of 9-cis-retinoic acid to RXR activates these heterodimers, which then bind to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is pivotal in controlling cellular processes like growth, differentiation, and apoptosis.

RXR Signaling Pathway Activation by this compound.

The Visual Cycle

In the retina, this compound can be converted to 9-cis-retinal. While the canonical visual cycle utilizes 11-cis-retinal, the administration of 9-cis-retinal has been shown to restore visual function in certain retinal diseases by combining with opsin to form a functional visual pigment, rhodopsin. This highlights its potential therapeutic role in ophthalmology.

Alternative Visual Cycle Involving this compound.

References

- 1. This compound | C40H56 | CID 9828626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-cis-β-Carotene | CAS#:13312-52-2 | Chemsrc [chemsrc.com]

- 3. 9-cis-β-Carotene | TargetMol [targetmol.com]

- 4. Beta-Carotene | C40H56 | CID 5280489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0933359B1 - Method of obtaining a composition containing 9-cis beta-carotene in high-purity - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. β-Carotene CAS#: 7235-40-7 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. omicsonline.org [omicsonline.org]

- 17. Extraction methods : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 18. Method for the Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase Liquid Chromatography: Single Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. researchgate.net [researchgate.net]

- 23. depts.washington.edu [depts.washington.edu]

- 24. cif.iastate.edu [cif.iastate.edu]

- 25. How to make an NMR sample [chem.ch.huji.ac.il]

- 26. prumlab.yale.edu [prumlab.yale.edu]

- 27. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 28. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. shimadzu.com [shimadzu.com]

- 31. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of 9-cis-beta-carotene: A Technical Guide to its Metabolism and Absorption

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and absorption of 9-cis-beta-carotene, a naturally occurring isomer of beta-carotene (B85742) with unique biological activities. This document synthesizes key findings from preclinical and clinical studies, offering detailed insights into its bioavailability, conversion to active metabolites, and subsequent molecular signaling. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of metabolic and signaling pathways to support further research and development in this field.

Absorption and Bioavailability

Following oral ingestion, this compound is absorbed from the small intestine into the lymphatic system. Its lipophilic nature necessitates solubilization into mixed micelles with dietary fats for efficient uptake by enterocytes. Studies in ferrets have demonstrated that this compound is absorbed and transported into mesenteric lymph, indicating good bioavailability.[1] Interestingly, while both 9-cis and all-trans-beta-carotene are transported into the lymph, the intestinal concentration of the 9-cis isomer can be significantly higher after its perfusion.[1]

In humans, the absorption of this compound is followed by a notable degree of isomerization to the all-trans form, which then appears in the plasma.[2] This suggests that a portion of ingested this compound may contribute to the body's pool of all-trans-beta-carotene and subsequently vitamin A.[2]

Tissue Distribution and Accumulation

Once absorbed, this compound is distributed to various tissues. Animal studies using mice fed a diet enriched with this compound from the alga Dunaliella have shown significant accumulation in the plasma, liver, and white adipose tissue.[3] Notably, the liver appears to be a major site for the accumulation of the 9-cis isomer, while the all-trans isomer is more dominant in plasma and adipose tissue.[3] Peritoneal macrophages in mice have also been shown to accumulate both 9-cis and all-trans-beta-carotene after dietary supplementation.[4]

Table 1: Quantitative Data on this compound Tissue Distribution in Mice

| Tissue | Concentration of this compound (µg/g or µg/mL) | Experimental Conditions | Reference |

| Plasma | ~1.5 µg/mL | C57BL/6 mice fed a diet with Dunaliella oil (60% this compound) for 4 weeks. | [3] |

| Liver | ~12 µg/g | C57BL/6 mice fed a diet with Dunaliella oil (60% this compound) for 4 weeks. | [3] |

| White Adipose Tissue | ~2 µg/g | C57BL/6 mice fed a diet with Dunaliella oil (60% this compound) for 4 weeks. | [3] |

| Peritoneal Macrophages | Detectable levels | LDLR-/- mice fed a chow diet fortified with Dunaliella powder for 4 weeks. | [4] |

Metabolism of this compound

The primary metabolic fate of this compound is its enzymatic cleavage to form retinoids. This conversion is a critical step that unlocks its biological activity.

Enzymatic Cleavage

Two key enzymes are responsible for the cleavage of beta-carotene isomers:

-

β-carotene 15,15'-oxygenase 1 (BCO1): This cytosolic enzyme performs a central cleavage of beta-carotene, yielding two molecules of retinal.[5][6] In the case of this compound, BCO1 can produce both 9-cis-retinal (B17824) and all-trans-retinal.[7][8] Studies with recombinant murine BCO1 have shown that the cleavage of this compound results in a mixture of all-trans-retinal, 9-cis-retinal, and 13-cis-retinal (B14616) in an approximate molar ratio of 9:3:1, respectively.[7]

-

β-carotene 9',10'-oxygenase 2 (BCO2): This mitochondrial enzyme catalyzes an eccentric cleavage of carotenoids, producing β-apo-10'-carotenal and β-ionone.[5][6] BCO2 can also metabolize this compound.[7]

Conversion to 9-cis-Retinoic Acid

Following the initial cleavage to 9-cis-retinal, further oxidation by retinaldehyde dehydrogenases leads to the formation of 9-cis-retinoic acid.[9] In vivo studies in ferrets have confirmed the biosynthesis of 9-cis-retinoic acid from this compound, with approximately 50% of the total retinoic acid formed being the 9-cis isomer after perfusion with this compound.[1] In vitro studies using human intestinal mucosa have also demonstrated the direct conversion of this compound to both 9-cis- and all-trans-retinoic acid.[10]

Metabolic pathway of this compound.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-retinoic acid is a potent signaling molecule that exerts its effects by acting as a ligand for nuclear hormone receptors. Specifically, it is a high-affinity ligand for the Retinoid X Receptor (RXR).[11] RXR can form homodimers or heterodimers with other nuclear receptors, including the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptor (PPAR).[12] The binding of 9-cis-retinoic acid to RXR triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the regulation of target gene expression. This signaling cascade is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][12]

Signaling pathway of 9-cis-retinoic acid.

Experimental Protocols

The following sections outline typical methodologies employed in the in vivo study of this compound metabolism and absorption.

Animal Models and Diet

-

Animal Models: C57BL/6 mice and LDL receptor knockout mice are commonly used models.[3][13] Ferrets have also been utilized for intestinal perfusion studies.[1]

-

Diet Preparation: A commercial chow diet is often used as the base.[3] For supplementation studies, this compound-rich sources, such as powder or oil from the alga Dunaliella salina or Dunaliella bardawil, are mixed into the diet.[3][13] The concentration of total beta-carotene and the isomeric ratio (9-cis vs. all-trans) are carefully controlled.[13] A control group receives the unfortified diet.[3]

Intestinal Perfusion in Ferrets

-

Procedure: A micellar solution containing a known concentration of this compound (e.g., 10 µmol) is perfused for a set duration (e.g., 2 hours) through the upper portion of the small intestine of an anesthetized ferret.[1]

-

Sample Collection: Effluent from a cannulated mesenteric lymph duct is collected. Intestinal mucosa scrapings, portal blood samples, and liver biopsies are also taken before and after perfusion.[1]

Sample Collection and Preparation in Mice

-

Tissue Harvesting: At the end of the study period, mice are euthanized, and tissues such as plasma, liver, and white adipose tissue are collected.[3] Peritoneal macrophages can be isolated by peritoneal lavage.[4]

-

Extraction: Carotenoids and retinoids are extracted from tissues and plasma using organic solvents. For instance, serum samples can be extracted with a chloroform/methanol mixture followed by hexane.[14]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV/Vis detection is the standard method for the separation and quantification of this compound, all-trans-beta-carotene, and their retinoid metabolites.[1][3] A C30 carotenoid column is often used for optimal separation of isomers.[3][14] Detection is typically performed at wavelengths around 450 nm and 475 nm.[3][14][15]

Typical experimental workflow for in vivo studies.

Conclusion

The in vivo metabolism and absorption of this compound are complex processes involving intestinal uptake, tissue distribution, enzymatic conversion to bioactive retinoids, and subsequent activation of nuclear receptor signaling pathways. This guide has provided a detailed overview of the current understanding in this area, supported by quantitative data and established experimental protocols. Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound and its metabolites, which will be crucial for the development of novel therapeutic strategies targeting the RXR signaling pathway.

References

- 1. Intestinal absorption and metabolism of this compound in vivo: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 9-cis β-Carotene Increased Cholesterol Efflux to HDL in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular localization of β-carotene 15,15′ oxygenase-1 (BCO1) and β-carotene 9′,10′ oxygenase-2 (BCO2) in rat liver and intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Biosynthesis of 9-cis-retinoic acid from this compound in human intestinal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A 9-cis beta-carotene-enriched diet inhibits atherogenesis and fatty liver formation in LDL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of 9-cis beta-carotene and zeta-carotene in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Accumulation of 9-cis-β-Carotene in Dunaliella bardawil: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthesis, Extraction, and Biological Significance of a Potent Retinoid Precursor from a Halotolerant Microalga

The unicellular green alga Dunaliella bardawil stands out in the microbial world for its remarkable ability to synthesize and accumulate vast quantities of β-carotene, with a significant portion being the therapeutically relevant 9-cis isomer. Under conditions of environmental stress, this halotolerant microalga can dedicate up to 10% of its dry weight to this valuable carotenoid, making it a prime candidate for biotechnological production. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of 9-cis-β-carotene in Dunaliella bardawil, from cultivation and extraction to its molecular mechanisms of action.

The Biosynthesis of 9-cis-β-Carotene: A Stress-Induced Phenomenon

The massive accumulation of β-carotene in Dunaliella bardawil is a direct response to environmental stressors, primarily high light intensity and nutrient deprivation.[1] This process is intricately linked with the synthesis of triacylglycerols (TAGs), which serve as the storage matrix for the lipophilic β-carotene molecules within plastidic lipid droplets, also known as βC-plastoglobuli.[1][2] The inhibition of TAG synthesis has been shown to concurrently inhibit the overproduction of β-carotene, highlighting the interdependence of these two pathways.[2]

The β-carotene produced by Dunaliella bardawil is a stereoisomeric mixture, predominantly composed of all-trans-β-carotene and 9-cis-β-carotene.[3] Under optimal stress conditions, the ratio of these two isomers can approach 1:1.[4] The formation of the 9-cis isomer is not a spontaneous event but is catalyzed by a specific β-carotene isomerase. Researchers have identified two such enzymes in Dunaliella bardawil, designated 9-cis-βC-ISO1 and 9-cis-βC-ISO2, which are upregulated under light stress and facilitate the conversion of the all-trans to the 9-cis form.[5]

The accumulation of 9-cis-β-carotene is thought to play a crucial role in the alga's survival. The oily nature of the 9-cis isomer helps to keep the all-trans-β-carotene in a dissolved state within the lipid globules, preventing its crystallization.[6] Furthermore, the β-carotene globules act as a protective shield, absorbing excess blue light and thus mitigating photooxidative damage to the photosynthetic apparatus.[7]

Quantitative Data on β-Carotene and Triacylglycerol Accumulation

The following tables summarize key quantitative data regarding the production of β-carotene and related compounds in Dunaliella bardawil under various conditions.

Table 1: Isomeric Composition of β-Carotene in Dunaliella bardawil under High Light Stress

| Isomer | Percentage of Total β-Carotene | Reference |

| all-trans-β-carotene | ~42% | [2] |

| 9-cis-β-carotene | ~48% | [2] |

Table 2: Increase in β-Carotene and Triacylglycerol Content under High Light Stress (72 hours)

| Compound | Fold Increase Relative to Protein | Initial Concentration (μmol mg⁻¹ protein) | Final Concentration (μmol mg⁻¹ protein) | Reference |

| β-Carotene | 3 to 4 | - | - | [2] |

| Triacylglycerols | - | 0.196 | 0.882 | [2] |

Table 3: Cellular Content of β-Carotene Isomers in Dunaliella Strains under High Light Intensity (1500 µmol·m⁻²·s⁻¹)

| Strain | all-trans-β-carotene (pg·cell⁻¹) | 9-cis-β-carotene (pg·cell⁻¹) | Reference |

| D. salina DF15 | 9.0 ± 0.7 | 5.9 ± 0.6 | [8] |

| D. bardawil UTEX 2538 | 5.6 ± 1.8 (at 1000 µmol·m⁻²·s⁻¹) | 5.3 ± 1.5 (at 1000 µmol·m⁻²·s⁻¹) | [8] |

Experimental Protocols

Cultivation of Dunaliella bardawil for High 9-cis-β-Carotene Production

Objective: To induce the accumulation of 9-cis-β-carotene through the application of environmental stress.

Materials:

-

Dunaliella bardawil strain (e.g., ATCC 30861)

-

Artificial hypersaline medium (e.g., as described by Ben Amotz, 1975)

-

Culture flasks (e.g., 0.5-L Erlenmeyer flasks)

-

Shaker incubator with controlled temperature and illumination

-

Light source capable of providing high intensity (e.g., 690 μmol m⁻² s⁻¹)

Procedure:

-

Initial Culture: Grow Dunaliella bardawil in 200 mL of artificial hypersaline medium in 0.5-L Erlenmeyer flasks.[2]

-

Growth Conditions: Maintain the culture at 25°C with continuous shaking and illumination at a low light intensity (e.g., 46 μmol m⁻² s⁻¹) to establish a healthy initial cell population.[2]

-

Induction of β-Carotene Synthesis: To induce β-carotene accumulation, expose the culture to high light intensity (e.g., 690 μmol m⁻² s⁻¹).[2] Alternatively, nutrient starvation, such as a sulfate-free medium, can be employed.[2]

-

Monitoring: Monitor the culture for a color change from green to orange, indicating β-carotene accumulation. This is typically observed over a period of 72 hours under high light stress.[2]

Extraction and Purification of 9-cis-β-Carotene

Objective: To extract and purify 9-cis-β-carotene from Dunaliella bardawil biomass.

Materials:

-

Dry Dunaliella bardawil powder

-

Silica (B1680970) gel for column chromatography

-

ODS (octadecylsilane) for column chromatography

-

HPLC system with a C18 column

Procedure:

-

Initial Wash: Add ethanol to the dry algal powder and stir to dissolve and remove ethanol-soluble substances. Filter to separate the solid residue.[4]

-

Hexane Extraction: Treat the ethanol-washed residue with hexane to extract the carotenoids.[4]

-

Column Chromatography:

-

HPLC Purification: For high purity, perform HPLC on an ODS column.[9]

-

Crystallization: Treat the purified 9-cis-β-carotene fraction with ethanol to obtain fine, needle-shaped orange crystals.[9]

Quantification of 9-cis-β-Carotene using HPLC

Objective: To quantify the concentration of 9-cis-β-carotene in an extract.

Materials:

-

Carotenoid extract

-

HPLC system with a C18 column

-

Mobile phase: Dichloromethane: Acetonitrile: Methanol (40:45:15, v/v/v)[10]

-

9-cis-β-carotene standard

Procedure:

-

Sample Preparation: Dissolve the carotenoid extract in a suitable solvent compatible with the mobile phase. Filter the sample through a 0.22 µm filter.

-

HPLC Analysis:

-

Inject the sample into the HPLC system equipped with a C18 column.

-

Run the analysis using a mobile phase of Dichloromethane: Acetonitrile: Methanol (40:45:15).[10]

-

Detect the eluting compounds using a UV-Vis detector at approximately 450 nm.

-

-

Quantification: Compare the peak area of 9-cis-β-carotene in the sample to a standard curve generated with a pure 9-cis-β-carotene standard to determine its concentration.

Signaling Pathways and Biological Activity

The biological effects of 9-cis-β-carotene are largely attributed to its role as a precursor for 9-cis-retinoic acid.[11] 9-cis-retinoic acid is a potent ligand for the Retinoid X Receptor (RXR), a nuclear receptor that plays a central role in regulating gene expression.[12] RXR forms heterodimers with other nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).[2] The activation of the PPAR/RXR heterodimer by their respective ligands leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation.[2][12]

This signaling pathway is believed to underlie many of the observed health benefits of Dunaliella bardawil powder rich in 9-cis-β-carotene, including its positive effects on plasma HDL-cholesterol levels, its potential to ameliorate atherosclerosis, and its therapeutic effects in conditions like retinitis pigmentosa and psoriasis.[4][11][13][14]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convergence of 9-cis retinoic acid and peroxisome proliferator signalling pathways through heterodimer formation of their receptors | Semantic Scholar [semanticscholar.org]

- 4. EP0933359B1 - Method of obtaining a composition containing 9-cis beta-carotene in high-purity - Google Patents [patents.google.com]

- 5. Peroxisome proliferator-activated receptors and retinoic acid receptors differentially control the interactions of retinoid X receptor heterodimers with ligands, coactivators, and corepressors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mode of Action of the Massively Accumulated β-Carotene of Dunaliella bardawil in Protecting the Alga against Damage by Excess Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of 9Z beta-carotene from Dunaliella bardawil and its stereoselective synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple procedure for large-scale purification of 9-cis beta-carotene from Dunaliella bardawil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exposure to Low Irradiances Favors the Synthesis of 9-cis β,β-Carotene in Dunaliella salina (Teod.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the Four Most Effective Factors on β-Carotene Production by Dunaliella salina Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 9-cis-β-Carotene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-cis-β-carotene, a stereoisomer of the widely studied all-trans-β-carotene. Understanding the distinct spectroscopic signature of the 9-cis isomer is crucial for its identification, quantification, and the elucidation of its biological functions, which are of increasing interest in pharmaceutical and nutraceutical research. This document details key spectroscopic data, experimental protocols for analysis, and the relevant signaling pathways involving this important molecule.

Core Spectroscopic Data

The spectroscopic properties of β-carotene isomers are fundamentally dictated by their conjugated polyene system. The introduction of a cis bond at the 9-position in 9-cis-β-carotene induces steric hindrance, slightly altering the planarity of the molecule compared to the all-trans isomer. These structural changes are reflected in their UV-Visible, Raman, and Nuclear Magnetic Resonance (NMR) spectra.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a primary tool for the quantification and preliminary identification of carotenoid isomers. The spectra are characterized by a main absorption band in the visible region, arising from π→π* electronic transitions within the conjugated system.